An In-depth Technical Guide to the Core Chemical Properties of 2(3H)-Benzothiazolone-d4
An In-depth Technical Guide to the Core Chemical Properties of 2(3H)-Benzothiazolone-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of 2(3H)-Benzothiazolone-d4, tailored for researchers, scientists, and drug development professionals. The document details available data on its properties, outlines a proposed synthesis, and describes its primary application as an internal standard in analytical chemistry.
Chemical and Physical Properties
2(3H)-Benzothiazolone-d4 is the deuterated isotopologue of 2(3H)-Benzothiazolone. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart.[1]
General Properties
| Property | Value | Source(s) |
| Chemical Name | 2(3H)-Benzothiazolone-d4 | [2][3][4] |
| Synonyms | 2-Benzothiazolinone-d4, 1,3-Benzothiazol-2(3H)-one-d4, 2-Benzothiazolol-d4, 2-Hydroxybenzothiazole-d4 | [2][3] |
| Molecular Formula | C₇HD₄NOS | [1][2] |
| Molecular Weight | 155.21 g/mol | [1][2] |
| CAS Number | 934-34-9 (Unlabeled) | [2] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 136 - 141 °C (for unlabeled) | [5] |
| Boiling Point | Not available | |
| Appearance | White to light yellow solid | [6] |
| Solubility | 10 mM in DMSO. Generally soluble in other organic solvents like ethanol, methanol (B129727), and acetone. Low solubility in water. | [7] |
Synthesis and Spectroscopic Data
While a specific, detailed synthesis protocol for 2(3H)-Benzothiazolone-d4 is not published, a plausible synthetic route can be proposed based on established methods for benzothiazole (B30560) synthesis and deuterium labeling.
Proposed Synthesis
The synthesis of 2(3H)-Benzothiazolone-d4 would likely start from a deuterated precursor, such as 2-aminothiophenol-d4. This could be synthesized from a deuterated aniline (B41778) derivative. The general synthesis of benzothiazolones involves the reaction of 2-aminothiophenol (B119425) with a carbonyl source.
A potential synthetic pathway is outlined below:
An alternative approach involves the direct hydrogen-deuterium exchange of 2(3H)-Benzothiazolone in D₂O at elevated temperatures, which has been shown to be effective for other benzothiazole derivatives.[2]
Spectroscopic Data
Specific spectroscopic data for 2(3H)-Benzothiazolone-d4 is not widely available. Below are the expected characteristics based on the structure and data from the unlabeled analogue.
2.2.1. Mass Spectrometry The mass spectrum of 2(3H)-Benzothiazolone-d4 is expected to show a molecular ion peak (M+) at m/z 155, which is 4 mass units higher than the unlabeled compound (m/z 151). The fragmentation pattern is likely to be similar to the unlabeled compound, with major fragments corresponding to the loss of CO and other neutral fragments.
2.2.2. NMR Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the N-H proton. The aromatic region, which shows complex multiplets in the unlabeled compound, will be absent due to the deuterium substitution.
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¹³C NMR: The ¹³C NMR spectrum will be similar to the unlabeled compound, with signals for the seven carbon atoms. The signals for the deuterated carbons may show splitting due to C-D coupling. The chemical shifts for the unlabeled compound in DMSO-d₆ are approximately: 110.1, 121.5, 122.2, 126.1, 130.0, 149.9, and 170.1 ppm.
2.2.3. Infrared (IR) Spectroscopy The IR spectrum of 2(3H)-Benzothiazolone-d4 will exhibit characteristic absorptions for the N-H and C=O functional groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) in the unlabeled compound.
Experimental Protocols: Application as an Internal Standard
The primary application of 2(3H)-Benzothiazolone-d4 is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its near-identical chemical and physical properties to the analyte, 2(3H)-Benzothiazolone, allow for accurate correction of variations during sample preparation and analysis.
General Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix, such as biological fluids, using a deuterated internal standard.
Proposed LC-MS/MS Method
Below is a proposed experimental protocol for the quantification of 2(3H)-Benzothiazolone in a biological matrix using 2(3H)-Benzothiazolone-d4 as an internal standard. This protocol is based on general methods for similar analytes.[3][4]
3.2.1. Sample Preparation (Protein Precipitation)
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To 100 µL of the biological sample (e.g., plasma), add 10 µL of a 1 µg/mL solution of 2(3H)-Benzothiazolone-d4 in methanol (internal standard).
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Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. Liquid Chromatography Conditions
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2.3. Mass Spectrometry Conditions
| Parameter | Recommended Value |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of individual standards. Expected transitions: 2(3H)-Benzothiazolone: Precursor ion (m/z 152 [M+H]⁺) → Product ion 2(3H)-Benzothiazolone-d4: Precursor ion (m/z 156 [M+H]⁺) → Product ion |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Conclusion
2(3H)-Benzothiazolone-d4 is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its properties as a stable, isotopically labeled internal standard enable accurate and precise quantification of 2(3H)-Benzothiazolone in various matrices. While detailed experimental protocols for its synthesis and specific applications are not widely published, this guide provides a comprehensive overview of its known properties and outlines representative methodologies for its use. Researchers should perform in-house validation of any analytical methods developed based on the information provided herein.
References
- 1. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. youtube.com [youtube.com]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
